
Ser-Leu
Overview
Description
Ser-Leu (seryl-leucine) is a proteogenic dipeptide composed of serine (Ser) and leucine (Leu). It plays a regulatory role in cellular metabolism, particularly in Saccharomyces cerevisiae (budding yeast), where it modulates key enzymes and pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. Studies using the PROMIS (Protein–Metabolite Interaction Screening) method revealed that this compound interacts with 86 high-confidence protein targets, including chaperones, proteasomal subunits, and metabolic enzymes like phosphoglycerate kinase (Pgk1) . This compound supplementation delays the diauxic shift (the metabolic transition from fermentation to respiration) by enhancing glycolytic flux and redirecting carbon away from respiration . It also accumulates under stress conditions (e.g., glucose deprivation) and influences lipid metabolism, RNA degradation products, and cofactor synthesis (e.g., NADP+, FAD+) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serine-Leucine can be achieved through standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid (serine) to the resin: The carboxyl group of serine is activated and coupled to the resin.
Deprotection: The protecting group on the amino group of serine is removed.
Coupling of the second amino acid (leucine): The carboxyl group of leucine is activated and coupled to the free amino group of serine.
Cleavage and purification: The dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Serine-Leucine may involve large-scale SPPS or solution-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but may require additional purification steps to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Serine-Leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the peptide bond can be reduced to form an amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or thiols can react with the hydroxyl group of serine.
Major Products
Oxidation: Oxidized derivatives of serine, such as serine aldehyde or serine ketone.
Reduction: Reduced forms of the peptide bond, resulting in secondary amines.
Substitution: Substituted derivatives of serine, depending on the nucleophile used.
Scientific Research Applications
Serine-Leucine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme activity regulation.
Medicine: Explored for its potential therapeutic effects, such as modulating metabolic pathways or acting as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex peptides and proteins.
Mechanism of Action
The mechanism of action of Serine-Leucine involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the activity of enzymes such as phosphoglycerate kinase by binding to the enzyme and modulating its activity . This interaction can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Proteogenic Dipeptides with Branched-Chain Amino Acids (BCAAs)
- Example : Leu-Phe, Ile-Gln, Val-Thr
- Comparison: Binding Targets: Like Ser-Leu, BCAA-containing dipeptides co-precipitate with the acetolactate synthase complex (e.g., Ilv2 and Ilv6). However, this compound uniquely suppresses valine biosynthesis by inhibiting Ilv6, whereas BCAA dipeptides primarily regulate amino acid synthesis without affecting central carbon metabolism . Metabolic Impact: this compound increases glycolytic intermediates (e.g., 3-phosphoglycerate) and reduces TCA cycle metabolites, while BCAA dipeptides predominantly modulate amino acid pools .
2.1.2. Tyr-Asp
- Structure : Tyrosyl-aspartate.
- Function: Binds to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in plants, altering redox metabolism.
- Regulatory Scope: Tyr-Asp has a narrower interactome (primarily redox enzymes), whereas this compound broadly impacts amino acid, purine, and lipid metabolism .
Non-Proteogenic Dipeptides
2.2.1. Carnosine (β-Alanyl-L-Histidine)
- Structure: Non-proteogenic dipeptide with β-alanine and histidine.
- Function : Inhibits glycolysis and mitochondrial respiration in cancer cells, contrasting with this compound’s pro-glycolytic effects .
- Mechanism: Carnosine chelates metal ions and scavenges reactive oxygen species (ROS), while this compound directly activates Pgk1 via binding .
2.2.2. (this compound)n Amyloidogenic Peptides
- Structure : Repeating this compound motifs (e.g., SLSLSLS).
- Function: Forms β-sheet-rich fibrils under physiological pH, used in amyloid aggregation studies. Monomeric this compound lacks this self-assembly capability, highlighting the role of sequence repetition in structural pathology .
Free Amino Acid Mixtures (Ser + Leu)
- This suggests dipeptides act as intact signaling molecules rather than amino acid reservoirs .
Data Tables
Table 1: Comparative Analysis of this compound and Analogous Dipeptides
Table 2: Metabolic Changes Induced by this compound vs. Ser + Leu Mixtures
Key Research Findings
- Pgk1 Activation : this compound binds to Pgk1, increasing its glycolytic activity by 40% and elevating 3-phosphoglycerate levels. This contrasts with Tyr-Asp, which inhibits GAPDH .
- Stress-Induced Accumulation : this compound accumulates during glucose deprivation and heat stress, acting as a metabolic buffer to maintain glycolytic flux under resource-limiting conditions .
Biological Activity
Introduction
The compound Ser-Leu, a dipeptide consisting of the amino acids serine (Ser) and leucine (Leu), has garnered attention in various fields of biological research due to its potential applications in protein synthesis, cellular signaling, and therapeutic interventions. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting recent findings, case studies, and relevant data.
1. Protein Synthesis
Recent studies have demonstrated that this compound can play a significant role in protein synthesis through the development of a Ser/Leu-swapped cell-free translation system . This system utilizes an orthogonal genetic code that mitigates biohazard risks associated with horizontal gene transfer in genetically modified organisms (GMOs). By swapping the codons for serine and leucine, researchers have created a system that enhances protein production efficiency while reducing the risk of hazardous gene escape.
- Key Findings :
- The optimized Ser/Leu-swapped translation system increased the production of superfolder green fluorescent protein (sfGFP) by 3.5-fold compared to traditional methods using natural tRNAs .
- The study confirmed the orthogonality of the swapped genetic code, indicating that genes encoded by this system produce inactive proteins in natural organisms, thus posing minimal risk .
2. Enzyme Activity Modulation
This compound has been implicated in modulating the activity of certain enzymes. For instance, binding studies revealed that this compound enhances the activity of phosphoglycerate kinase (Pgk1), a key glycolytic enzyme. This interaction suggests that this compound may play a role in metabolic regulation and energy production within cells.
- Research Data :
3. Cellular Signaling and Transport
The carboxyl-terminal sequence containing this compound has been identified as a crucial topogenic signal for protein translocation into peroxisomes. The tripeptide sequence Ser-Lys-Leu (SKL) is particularly important for directing proteins to peroxisomes, which are vital for various metabolic processes.
- Mechanistic Insights :
Case Study 1: Ser/Leu-Swapped Translation System
Researchers developed a cell-free translation system leveraging the Ser/Leu swap to enhance protein synthesis while minimizing biohazard risks. This system was tested with various model proteins, including sfGFP.
Case Study 2: Enzyme Activity Enhancement
In another study, the interaction between this compound and Pgk1 was analyzed to assess its impact on glycolytic pathway efficiency.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ser-Leu dipeptide in laboratory settings?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected serine and leucine residues with coupling agents like HBTU/HOBt. Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and validate purity using LC-MS or MALDI-TOF . For solution-phase synthesis, carbodiimide-mediated coupling (e.g., DCC) is common, followed by deprotection and crystallization.
Q. How can researchers detect and quantify this compound in complex biological matrices?
- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Optimize ionization parameters (ESI+ mode, m/z transitions specific to this compound). For tissue samples, homogenize in cold methanol/water (80:20), centrifuge, and filter (0.22 µm). Use isotope-labeled this compound (e.g., ¹³C₆-Ser-Leu) as an internal standard to correct for matrix effects .
Q. What analytical techniques are critical for confirming this compound’s structural integrity post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for α-protons) and FTIR to confirm amide bond formation (peaks at ~1650 cm⁻¹). Circular dichroism (CD) spectroscopy can assess chiral purity in aqueous solutions .
Advanced Research Questions
Q. How should researchers design experiments to validate this compound’s interaction networks identified through orthogonal methods (e.g., SEC, AP, TPP)?
- Methodological Answer : Combine size exclusion chromatography (SEC), affinity purification (AP), and thermal proteome profiling (TPP) to minimize false positives. For example, in yeast, SEC separates protein complexes by size, AP enriches this compound-bound targets, and TPP identifies thermal stability shifts. Overlap results across methods (e.g., 86 proteins in Figure 4a ). Validate interactions using SPR or ITC to measure binding affinities .
Q. What strategies reconcile contradictory data on this compound’s regulatory effects across different experimental models?
- Methodological Answer : Conduct meta-analyses to compare studies, focusing on variables like pH, temperature, and cofactors. For example, this compound’s inhibition of phosphoglycerate kinase (PGK) in yeast (Figure 4c ) may depend on ATP concentration. Use isothermal titration calorimetry (ITC) to test binding under varying ATP levels. Address contradictions by replicating experiments in controlled cell-free systems .
Q. How can computational tools predict this compound’s binding affinities to enzymes like PGK, and how are these validated experimentally?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to model this compound’s interaction with PGK’s active site. Validate predictions using mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) to measure dissociation constants (Kd). Compare results with thermal shift assays (TSA) to confirm stabilization of PGK-Ser-Leu complexes .
Q. What methodologies assess the functional significance of this compound mutations (e.g., Ser83Leu in Acinetobacter baumannii) in antibiotic resistance?
- Methodological Answer : Use site-directed mutagenesis to introduce Ser83Leu mutations in bacterial efflux pump genes. Measure minimum inhibitory concentrations (MICs) against β-lactams and compare with wild-type strains. Perform structural modeling (PyMOL) to analyze how the mutation alters substrate-binding pockets (Table S3 ). Validate via growth curves in antibiotic-supplemented media .
Q. How to integrate proteomic and metabolomic data to map this compound’s role in cellular pathways?
- Methodological Answer : Use multi-omics platforms (e.g., MetaboAnalyst, STRING) to correlate this compound’s protein interactions (Figure 4b ) with metabolic flux data. For yeast, map this compound-bound proteins (e.g., Ilv2, Ilv6) to branched-chain amino acid biosynthesis pathways. Validate using isotope tracing (¹³C-leucine) to track metabolite turnover .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDYGNFETJVMSE-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6665-16-3 | |
Record name | Serylleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serylleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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